Dihydroartemisinin

Antimalarial In Vitro Pharmacology Plasmodium berghei

Researchers using artemisinin prodrugs face confounding variables from variable activation rates. Dihydroartemisinin (DHA) is the direct active metabolite, exhibiting 3.7-fold greater potency than artesunate in vitro for cleaner mechanism-of-action readouts. In oncology, DHA demonstrates 1.5- to 1.8-fold greater potency across multiple human cancer cell lines, enabling robust dose-response curves at lower, less cytotoxic concentrations. As the least stable major artemisinin derivative, DHA is an ideal model compound for forced degradation studies and formulation stress-testing. Blood-cell-to-plasma ratio of ~0.7 supports accurate PBPK modeling distinct from artemether.

Molecular Formula C15H24O5
Molecular Weight 284.36
CAS No. 131175-87-6
Cat. No. B601293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
CAS131175-87-6
Synonyms(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol; 
Molecular FormulaC15H24O5
Molecular Weight284.36
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroartemisinin: A Potent Artemisinin Derivative


Dihydroartemisinin (DHA, CAS 131175-87-6), also known as artenimol, is a semi-synthetic derivative of artemisinin and serves as the primary active metabolite of several first-line artemisinin-based antimalarials, including artesunate, artemether, and arteether [1]. Characterized by its endoperoxide bridge essential for antimalarial activity, DHA demonstrates potent and rapid parasite clearance against Plasmodium species, including multidrug-resistant strains [2]. Beyond its established role in malaria treatment, DHA has garnered significant research interest for its anticancer, immunomodulatory, and anti-parasitic activities in various preclinical models [3].

Antimalarial screening and resistance mechanism studies
Cancer cell antiproliferative assay development
Stability-controlled formulation research context

Why DHA Substitution Fails in Research


Although artesunate and artemether are prodrugs rapidly metabolized to DHA in vivo, direct substitution of DHA with these analogs is scientifically unsound and can lead to erroneous conclusions or formulation failures. DHA exhibits significantly different intrinsic potency, stability, and blood distribution characteristics compared to its prodrugs. For instance, DHA is inherently more potent in vitro against malaria parasites than artesunate or artemisinin, but it is also chemically less stable, posing unique formulation challenges [1]. Furthermore, DHA demonstrates a distinct affinity for blood cells, with a blood-cell-to-plasma concentration ratio of ~0.7, compared to ~0.9-1.2 for artemether, indicating different pharmacokinetic and biodistribution profiles that directly impact therapeutic targeting [2]. Therefore, researchers and formulators must rely on compound-specific quantitative data for accurate study design, reproducibility, and predictive modeling.

Prodrugs (artesunate, artemether) exhibit different intrinsic potency and metabolic activation profiles, which may shift assay response.
Blood cell distribution differs from artemether (lower affinity), altering PK/PD modeling predictions.
Chemical stability of DHA is lower, potentially compromising long-term formulation integrity.

DHA vs. Analogs: Key Performance Data


In Vitro Antimalarial Activity in P. berghei

Dihydroartemisinin (DHA) demonstrates superior in vitro antimalarial potency compared to its parent compound artemisinin and the prodrug artesunate. In a synchronized short-term culture of the erythrocytic stages of Plasmodium berghei, DHA was the most effective drug evaluated [1].

In vitro antimalarial activity
Head-to-head
DHA IC50 0.3 × 10⁻⁸ M vs artesunate 1.1 × 10⁻⁸ M, artemisinin 1.9 × 10⁻⁸ M
Reported in vitro potency ranking among artemisinin derivatives
P. berghei erythrocytic stages; 24 h exposure
Antimalarial In Vitro Pharmacology Plasmodium berghei

In Vivo Efficacy in Murine Malaria Model

The superior in vitro potency of DHA translates to a clinically relevant advantage in an in vivo model. In mice infected with P. berghei, a three-day intramuscular regimen of DHA resulted in a significantly higher cure rate compared to equal doses of artemisinin or artesunate [1].

In vivo murine malaria model
Head-to-head
47% cure rate at 10 mg/kg vs 0% for artesunate and artemisinin
Model-response endpoint context; supports benchmark selection for clearance studies
3-day IM regimen; parasitaemia 1–3% at start
Antimalarial In Vivo Efficacy Plasmodium berghei

Lower Blood Cell Affinity vs. Artemether

DHA exhibits a distinct blood distribution profile compared to artemether, with a lower affinity for erythrocytes. This has significant implications for its pharmacokinetic behavior and may influence therapeutic targeting within the blood compartment [1].

Blood cell affinity
Head-to-head
Blood-cell-to-plasma ratio ~0.7 (DHA) vs 0.9–1.2 (artemether)
Supports PK/PD model differentiation; substitution may misrepresent target-site exposure
Rat blood, 20–1000 ng/mL range
Pharmacokinetics Blood Distribution Drug Targeting

Anticancer Potency Against Human Cancer Cell Lines

In the context of repurposing artemisinin derivatives for oncology, DHA demonstrates consistently greater antiproliferative activity than artesunate against a panel of human cancer cell lines [1].

Cancer cell antiproliferation
Head-to-head
IC50 8.5–32.9 µM (DHA) vs 15.4–49.7 µM (artesunate)
Reported cell-line antiproliferative context; potency difference supports assay selection
48 h MTT; four human cancer cell lines
Anticancer Cytotoxicity Cancer Cell Lines

Reduced Selectivity in Leishmania Model

While DHA is highly potent against Plasmodium, its therapeutic window in other parasitic models, such as Leishmania, is narrower compared to other artemisinin derivatives. This underscores the compound-specific nature of its biological activity [1].

Leishmania selectivity
Head-to-head
Selectivity index = 1 (DHA) vs 11 (artesunate), >13 (artemisinin)
Narrower margin in Leishmania model; not optimal for non-malarial antiparasitic screening
L. amazonensis intracellular amastigotes
Antileishmanial Selectivity Index Leishmania amazonensis

Chemical Stability Among Artemisinin Derivatives

A comparative stability analysis of major artemisinin derivatives reveals that DHA is the least chemically stable, which presents unique challenges and considerations for formulation development and long-term storage [1].

Chemical stability
Class-level
Least stable among artemisinin, artesunate, and artemether
Stability-controlled handling required; may affect long-term assay reproducibility
Drug substance, powder mixtures, and tablet analysis
Chemical Stability Formulation Science Drug Degradation

Dihydroartemisinin: Research and Industrial Applications


In Vitro Malaria Research

For fundamental research on the mechanism of action of artemisinins, high-throughput screening of novel antimalarial compounds, or studies investigating artemisinin resistance, DHA is the preferred compound. Its 3.7-fold greater potency than artesunate in vitro [1] eliminates the confounding variable of prodrug activation, providing a cleaner and more direct readout of the endoperoxide's intrinsic activity. This ensures that observed effects are due to the compound itself rather than variable conversion rates.

Cancer Cell Antiproliferative Studies

DHA should be prioritized over artesunate for in vitro oncology research. Its demonstrated 1.5- to 1.8-fold greater potency across multiple human cancer cell lines [2] allows for more robust dose-response curves at lower, potentially less cytotoxic concentrations. This is particularly valuable when studying the compound's effects on sensitive signaling pathways or when performing combination studies where synergistic effects need to be clearly delineated from additive toxicity.

Pharmacokinetic Modeling for Artemisinin Derivatives

When developing or validating physiologically based pharmacokinetic (PBPK) models for artemisinin-based therapies, the use of compound-specific blood distribution data is non-negotiable. DHA's unique blood-cell-to-plasma ratio of ~0.7 [3] is a critical input parameter that differs significantly from artemether (0.9-1.2). Using DHA-specific data ensures accurate prediction of drug concentration at the target site (intra-erythrocytic parasite), which is essential for optimizing dosing regimens and understanding inter-individual variability.

Stability Testing and Formulation Development

DHA serves as an ideal model compound for stress-testing analytical methods and formulation stability protocols. Its designation as the least stable major artemisinin derivative [4] makes it an excellent candidate for forced degradation studies and for evaluating the protective efficacy of novel excipients or drug delivery systems. Successfully stabilizing DHA in a formulation is a strong indicator of a robust platform technology.

Application
Selection Property
Validation Focus
In vitro malaria research
Reported higher in vitro antimalarial potency context
Assay-response benchmarking without prodrug activation
Cancer cell antiproliferative studies
Cell-line cytotoxicity profile
Antiproliferative assay optimization and synergy screening
Pharmacokinetic modeling
Blood-cell distribution coefficient
PK/PD model accuracy for intra-erythrocytic targeting
Stability and formulation evaluation
Chemical stability ranking
Forced degradation studies and excipient protection screening

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